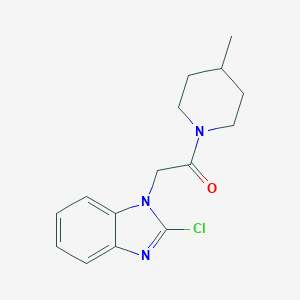![molecular formula C21H23NO2 B262647 1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B262647.png)
1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol, also known as F13714, is a compound that has been studied extensively in scientific research. It is a selective antagonist of the dopamine D3 receptor, which plays a role in various neurological disorders.
Mechanism of Action
1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol acts as a selective antagonist of the dopamine D3 receptor, blocking its activity and preventing the binding of dopamine. This leads to a decrease in dopamine signaling in the brain, which can have therapeutic effects in certain neurological disorders.
Biochemical and Physiological Effects:
1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to decrease the release of dopamine in the brain, which can have therapeutic effects in disorders such as drug addiction. It has also been shown to increase the expression of certain genes in the brain, which may be related to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of 1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol is its high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its effects and potential therapeutic applications.
Future Directions
There are many potential future directions for research on 1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol. One area of interest is its potential as a treatment for drug addiction, as it has been shown to decrease the release of dopamine in the brain. Another area of interest is its potential as a treatment for Parkinson's disease, as it has been shown to increase the expression of certain genes in the brain that are related to dopamine signaling. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol, and its potential therapeutic applications in other neurological disorders.
Synthesis Methods
1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol can be synthesized through a multi-step process that involves the reaction of 4-(5-bromofuran-2-yl)phenol with 2-phenylethylamine, followed by reduction, and then coupling with 4-(bromomethyl)benzonitrile. The final product is obtained through a reductive amination step.
Scientific Research Applications
1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol has been studied extensively in scientific research as a potential treatment for various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been shown to have a high affinity for the dopamine D3 receptor, which is implicated in these disorders.
properties
Product Name |
1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol |
|---|---|
Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-[4-[5-[(2-phenylethylamino)methyl]furan-2-yl]phenyl]ethanol |
InChI |
InChI=1S/C21H23NO2/c1-16(23)18-7-9-19(10-8-18)21-12-11-20(24-21)15-22-14-13-17-5-3-2-4-6-17/h2-12,16,22-23H,13-15H2,1H3 |
InChI Key |
PLXUGOTXTJMHGW-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCC3=CC=CC=C3)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine](/img/structure/B262567.png)








![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B262595.png)

![N-[2-(methylsulfanyl)phenyl]methanesulfonamide](/img/structure/B262598.png)